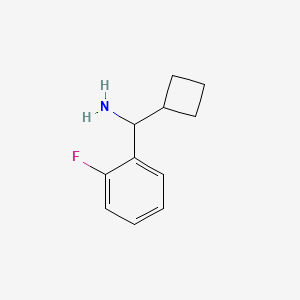










|
REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:4][CH2:3][CH2:2]1.[Mg].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].[BH4-].[Na+]>O1CCCC1.CO>[CH:1]1([CH:10]([NH2:11])[C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[F:7])[CH2:4][CH2:3][CH2:2]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)Br
|
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 5.5 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
ADDITION
|
|
Details
|
The remaining solution was added dropwise over a period of 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the stirring at reflux
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 16 hours at ambient temperature
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between chloroform (3×100 ml) and water
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (3×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1/1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC1)C(C1=C(C=CC=C1)F)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.45 g | |
| YIELD: PERCENTYIELD | 7.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |